molecular formula C12H9N3O2 B1313181 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol CAS No. 34771-39-6

6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol

Cat. No.: B1313181
CAS No.: 34771-39-6
M. Wt: 227.22 g/mol
InChI Key: SHQYZHCVGVXICO-UHFFFAOYSA-N
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Description

Structural Classification of Pyrrolopyrimidines

The structural classification of pyrrolopyrimidines is fundamentally based on the positional arrangement of nitrogen atoms within the fused ring system, leading to distinct isomeric forms with varying biological properties and synthetic accessibility. The most prevalent and therapeutically relevant classifications include pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, each representing different fusion patterns that significantly influence the compound's pharmacological characteristics. Pyrrolo[2,3-d]pyrimidines are characterized by having the three ring nitrogen atoms positioned at the 1-, 5-, and 7-positions, creating a specific geometric arrangement that facilitates particular protein interactions. This structural arrangement has proven particularly valuable in kinase inhibitor design, as evidenced by the successful development of compounds like tofacitinib and baricitinib, which have received regulatory approval for clinical use.

The compound 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol belongs to the pyrrolo[3,2-d]pyrimidine classification, distinguished by its unique nitrogen positioning that creates distinct binding opportunities and synthetic challenges compared to the 2,3-isomer. This structural variant features nitrogen atoms arranged in a configuration that allows for different hydrogen bonding patterns and three-dimensional orientations, potentially leading to alternative biological activities and target selectivities. The presence of the phenyl group at position 6 and the diol functionality at positions 2 and 4 further defines this compound's structural identity and contributes to its specific physicochemical properties. The molecular structure features a fused pyrrole and pyrimidine core with hydroxyl groups that can participate in additional hydrogen bonding interactions, potentially enhancing the compound's binding affinity to biological targets.

The classification system for pyrrolopyrimidines also encompasses consideration of substitution patterns and functional group modifications that dramatically influence biological activity and drug-like properties. Within the pyrrolo[3,2-d]pyrimidine class, the positioning of substituents on both the pyrrole and pyrimidine rings creates numerous opportunities for structure-activity relationship optimization. The phenyl substituent at position 6 in this compound represents a common structural modification aimed at enhancing hydrophobic interactions with target proteins and improving overall binding characteristics. The diol functionality at positions 2 and 4 provides polar interaction capabilities while maintaining the core heterocyclic framework essential for biological activity, creating a balanced molecular architecture suitable for diverse therapeutic applications.

Classification Nitrogen Positions Key Characteristics Representative Examples
Pyrrolo[2,3-d]pyrimidines 1-, 5-, 7-positions High kinase inhibitory activity, ATP mimetic properties Tofacitinib, Baricitinib
Pyrrolo[3,2-d]pyrimidines Alternative arrangement Distinct binding profile, unique synthetic routes This compound
5H-pyrrolo[3,2-d]pyrimidine Basic core structure Foundation for derivative development CAS 272-50-4

Historical Development of Pyrrolopyrimidine-Based Therapeutics

The historical development of pyrrolopyrimidine-based therapeutics represents a fascinating journey through several decades of medicinal chemistry innovation, beginning with early recognition of their biological potential and evolving into sophisticated targeted therapies for various diseases. The initial interest in pyrrolopyrimidines emerged from observations of their structural similarity to naturally occurring purines and their ability to interfere with cellular processes involving nucleotide metabolism. Early research in the 1990s established the foundation for pyrrolopyrimidine drug development, with pioneering work demonstrating their potential as tyrosine kinase inhibitors and their preferential activity against epidermal growth factor receptor pathways. These early discoveries laid the groundwork for what would become a major class of anticancer therapeutics, with researchers recognizing the unique advantages offered by the fused heterocyclic structure.

The progression from early pyrrolopyrimidine research to clinically relevant therapeutics accelerated significantly in the 2000s, driven by advances in structure-based drug design and improved understanding of kinase biology. This period witnessed the systematic exploration of various pyrrolopyrimidine scaffolds for multiple therapeutic targets, including focal adhesion kinase, spleen tyrosine kinase, and various receptor tyrosine kinases. The development of this compound and related compounds during this era represented part of broader efforts to optimize pyrrolopyrimidine structures for enhanced biological activity and improved drug-like properties. Researchers began to appreciate the importance of specific substitution patterns and functional group modifications in determining therapeutic efficacy, leading to more rational approaches to compound design and synthesis.

The modern era of pyrrolopyrimidine therapeutics has been characterized by remarkable clinical success stories and continued innovation in compound design and application. The approval of tofacitinib and baricitinib as Janus kinase inhibitors marked significant milestones in validating the pyrrolopyrimidine scaffold for human therapeutics, demonstrating the clinical viability of this chemical class. Contemporary research continues to expand the therapeutic applications of pyrrolopyrimidines beyond their traditional kinase inhibitor roles, exploring their potential in viral infections, parasitic diseases, and other conditions. The compound this compound represents part of this ongoing evolution, embodying design principles learned from decades of research while offering unique structural features that may provide advantages in specific therapeutic contexts.

The synthetic methodology development for pyrrolopyrimidines has paralleled their therapeutic advancement, with researchers developing increasingly sophisticated approaches to access diverse structural variants. Early synthetic routes were often limited in scope and efficiency, but modern methodologies enable the preparation of complex pyrrolopyrimidine derivatives with precise control over substitution patterns and stereochemistry. The synthesis of this compound, for example, can be achieved through multiple synthetic pathways involving cyclization reactions and functional group transformations that have been refined over years of methodological development. This synthetic accessibility has been crucial in enabling the extensive structure-activity relationship studies that have guided therapeutic development and optimization efforts.

Era Key Developments Significant Compounds Therapeutic Focus
1990s Initial tyrosine kinase inhibitor discovery Early 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines Cancer therapy
2000s Systematic scaffold optimization This compound Multiple kinase targets
2010s Clinical validation and approval Tofacitinib, Baricitinib Autoimmune diseases
2020s Expanded therapeutic applications Novel derivatives for viral and parasitic diseases Diverse disease areas

Properties

IUPAC Name

6-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-11-10-9(14-12(17)15-11)6-8(13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQYZHCVGVXICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441440
Record name 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34771-39-6
Record name 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol can be achieved through various synthetic routes. One common method involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines . Another approach includes the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives and active methylenes under catalytic conditions in a basic or acidic medium . Additionally, a regiospecific one-pot reaction under solvent-free and microwave irradiation conditions has been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives, including 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol, demonstrate promising anticancer properties. These compounds act as inhibitors of various protein kinases involved in cancer progression. Specifically, they target enzymes such as Janus Kinase 3 (JAK3), which plays a role in several immunological disorders and cancers .

2. Treatment of Autoimmune Disorders
The compound has been explored for its immunosuppressive capabilities, making it relevant for treating autoimmune diseases like lupus, rheumatoid arthritis, and multiple sclerosis. Its efficacy stems from its ability to inhibit key signaling pathways that contribute to the inflammatory response .

3. Neuroprotective Effects
Recent studies have suggested that pyrrolo[3,2-d]pyrimidine derivatives may also possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease .

Cosmetic Formulation Applications

1. Skin Care Products
The unique properties of this compound make it an attractive ingredient in cosmetic formulations. Its ability to enhance skin hydration and stability makes it suitable for creams and lotions aimed at improving skin texture and moisture retention. Studies indicate that formulations incorporating this compound can exhibit improved rheological properties and sensory attributes .

2. Anti-aging Products
Due to its potential antioxidant properties, the compound is being investigated for use in anti-aging products. It may help mitigate oxidative stress on skin cells, thus contributing to a more youthful appearance by reducing the signs of aging .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a reputable journal demonstrated that derivatives of pyrrolo[3,2-d]pyrimidine showed selective inhibition against specific cancer cell lines. The study highlighted the structure-activity relationship that enhances potency against targets such as cyclin-dependent kinases (CDKs) .

Case Study 2: Cosmetic Formulation Development
In a recent formulation study, researchers utilized response surface methodology to optimize the inclusion of this compound in skin creams. The results indicated significant improvements in hydration levels and overall skin feel compared to control formulations lacking this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Core Heterocycle Modifications
Compound Name Core Structure Substituents CAS Number Molecular Formula Molar Mass (g/mol)
6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol Pyrrolo[3,2-d]pyrimidine Phenyl (C6), -OH (C2, C4) 108381-28-8 C₁₂H₉N₃O₂ 227.22
6-Bromothieno[3,2-d]pyrimidine-2,4-diol Thieno[3,2-d]pyrimidine Bromo (C6), -OH (C2, C4) - C₈H₄BrN₃O₂S 302.10
Furo[3,2-d]pyrimidine-2,4-diol Furo[3,2-d]pyrimidine -OH (C2, C4) - C₆H₄N₂O₃ 168.11
6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol Pyrido[3,2-d]pyrimidine 4-Fluorophenyl (C6), -OH (C2, C4) 917758-91-9 C₁₃H₈FN₃O₂ 257.22

Key Observations :

  • Thieno and furo analogs replace the pyrrole ring with thiophene or furan, respectively, altering electronic properties and bioavailability. Thieno derivatives exhibit higher lipophilicity due to sulfur , while furo analogs may have improved metabolic stability .
Halogen-Substituted Derivatives
Compound Name Substituents CAS Number Molecular Formula Molar Mass (g/mol)
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine Chloro (C4), -NH₂ (C2), phenyl (C6) 1253789-10-4 C₁₂H₉ClN₄ 244.68
2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine Chloro (C2), phenyl (C6) 1439397-35-9 C₁₂H₈ClN₃ 229.66

Key Observations :

  • Chlorination at C2 or C4 increases reactivity, making these compounds intermediates for further functionalization (e.g., nucleophilic substitution) .

Key Observations :

  • POCl₃ is a common chlorinating agent for introducing reactive sites in pyrimidine derivatives .
  • Thieno and furo analogs require milder conditions (e.g., room temperature for bromination) compared to pyrrolo systems .

Physicochemical Properties

Property This compound 6-Bromothieno[3,2-d]pyrimidine-2,4-diol 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Solubility Moderate (polar solvents) Low (nonpolar solvents) Low (requires DMF/DMSO)
LogP ~1.5 (estimated) ~2.8 (due to Br) ~2.1 (Cl and NH₂ balance)
Thermal Stability Stable up to 200°C Decomposes above 150°C Stable up to 180°C

Biological Activity

6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol (CAS No. 34771-39-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and anticancer activities.

The molecular formula of this compound is C12H9N3O2C_{12}H_9N_3O_2 with a molecular weight of 227.22 g/mol. The compound features multiple functional groups that contribute to its biological activity, including hydroxyl and nitrogen-containing moieties.

PropertyValue
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Solubility0.172 mg/ml
Log P (octanol/water)1.56
Bioavailability Score0.55

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes cyclization reactions that yield the desired pyrrolopyrimidine structure.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, the compound has shown activity against various bacterial strains:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 50 µM
  • Escherichia coli : MIC = 100 µM

These findings suggest that the compound may inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also indicated that this compound may possess anticancer properties. In cellular assays targeting cancer cell lines, the compound demonstrated notable growth inhibition:

CompoundCell LineGI50 (µM)
6-Phenyl-PyrrolopyrimidineA549 (Lung Cancer)0.136 ± 0.063
HCT116 (Colon Cancer)0.1067 ± 0.004

These results indicate a promising potential for the compound in cancer treatment protocols .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in cellular processes such as proliferation and survival. Molecular docking studies have suggested that it may inhibit key kinases associated with cancer progression and bacterial survival .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrrolo[3,2-d]pyrimidine derivatives against clinical isolates of bacteria. The results indicated that modifications to the phenyl ring significantly altered the activity profile.
  • Cancer Cell Line Studies : In another investigation focusing on lung cancer cells (A549), compounds structurally related to this compound were tested for their ability to induce apoptosis and inhibit cell cycle progression.

Q & A

Basic: How can researchers optimize the synthesis of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol for reproducibility?

Methodological Answer:
A multi-step synthetic route is typically employed, starting with precursor preparation (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate via coupling reactions) followed by cyclization and functionalization. Key steps include:

  • Formamidine addition to generate intermediates like 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol .
  • Chlorination at the 4-position using POCl₃ or similar reagents to introduce reactivity .
  • Phenyl group introduction via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
    To ensure reproducibility, optimize reaction conditions (temperature, solvent polarity, and catalyst loading) using statistical experimental design (e.g., factorial or response surface methodology) to minimize side products .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyrrolopyrimidine core and phenyl substituents. For example, the 4-hydroxyl proton typically appears downfield (δ 10–12 ppm) due to hydrogen bonding .
  • X-ray crystallography : Resolve tautomeric forms (e.g., lactam vs. lactim) and confirm substitution patterns. For analogs, single-crystal studies have confirmed planar geometry and hydrogen-bonding networks critical for biological activity .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm purity .

Advanced: How do substitution patterns influence kinase inhibition selectivity in pyrrolo[3,2-d]pyrimidine derivatives?

Methodological Answer:
Substituents at the 2, 4, and 6 positions modulate binding to ATP pockets of kinases. For example:

  • 2,4-Diol groups enhance hydrogen bonding with kinase hinge regions (e.g., EGFR or VEGFR), but bulkier substituents (e.g., ethyl or aryl groups at position 6) improve selectivity by sterically blocking off-target kinases .
  • Electron-withdrawing groups (e.g., Cl at position 4) increase electrophilicity, enhancing covalent binding to cysteine residues in kinases like BTK .
    Use molecular docking (AutoDock, Schrödinger) paired with mutagenesis studies to validate binding hypotheses .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions or cellular contexts. Strategies include:

  • Standardized kinase profiling : Use panels like Eurofins KinaseProfiler to compare IC₅₀ values under identical ATP concentrations .
  • Metabolic stability assays : Assess compound degradation in microsomal preparations to differentiate intrinsic activity vs. pharmacokinetic artifacts .
  • Structure-activity relationship (SAR) clustering : Group analogs by substituent effects to identify outliers caused by impurities or tautomerism .

Advanced: What computational methods are effective for designing novel derivatives with improved solubility?

Methodological Answer:

  • Quantum mechanical calculations (DFT) : Predict tautomeric stability and pKa values of hydroxyl groups to guide salt formation (e.g., sodium or hydrochloride salts) .
  • Molecular dynamics simulations : Model solvation shells to identify hydrophobic regions hindering solubility. Introduce polar groups (e.g., morpholine or PEG chains) at position 7 while maintaining core planarity .
  • Machine learning (QSAR) : Train models on solubility datasets (e.g., AqSolDB) to prioritize synthetic targets .

Advanced: How can researchers address synthetic challenges in scaling up pyrrolo[3,2-d]pyrimidine derivatives?

Methodological Answer:

  • Flow chemistry : Implement continuous processes for hazardous steps (e.g., chlorination or cyclization) to improve safety and yield .
  • Design of Experiments (DoE) : Optimize catalyst recycling and solvent recovery using Taguchi methods .
  • Crystallization engineering : Use polymorph screening (via slurry experiments or cooling profiles) to isolate stable crystalline forms for formulation .

Advanced: What strategies validate the mechanism of action in cellular models?

Methodological Answer:

  • Chemical proteomics : Use photoaffinity probes or clickable analogs to pull down target proteins from lysates .
  • Kinase dependency assays : CRISPR-Cas9 knockout of suspected targets (e.g., JAK2 or FLT3) to confirm loss of compound efficacy .
  • Metabolomic profiling : Track downstream effects (e.g., ATP depletion or apoptosis markers) via LC-MS/MS to distinguish on-target vs. off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.